[(4-Methoxyphenyl)(phenyl)methylidene]propanedial
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Overview
Description
[(4-Methoxyphenyl)(phenyl)methylidene]propanedial is an organic compound with a complex structure that includes both aromatic and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxyphenyl)(phenyl)methylidene]propanedial typically involves the reaction of 4-methoxybenzaldehyde with benzaldehyde in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as sodium hydroxide or potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxyphenyl)(phenyl)methylidene]propanedial undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
[(4-Methoxyphenyl)(phenyl)methylidene]propanedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Methoxyphenyl)(phenyl)methylidene]propanedial involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[(4-Methoxyphenyl)(phenyl)methylidene]propanedial can be compared with similar compounds such as:
Benzaldehyde: A simpler aromatic aldehyde with similar reactivity but lacking the methoxy group.
4-Methoxybenzaldehyde: Contains the methoxy group but lacks the additional phenyl ring.
[(4-Methoxyphenyl)methylidene]propanedial: Similar structure but with different substitution patterns on the aromatic rings.
Properties
CAS No. |
84457-04-5 |
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Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)-phenylmethylidene]propanedial |
InChI |
InChI=1S/C17H14O3/c1-20-16-9-7-14(8-10-16)17(15(11-18)12-19)13-5-3-2-4-6-13/h2-12H,1H3 |
InChI Key |
XTBRYMZZFAWLAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C=O)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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